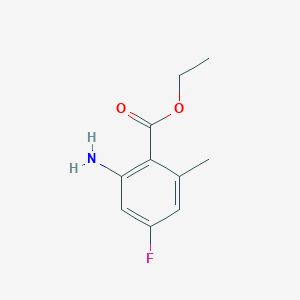

Ethyl 2-amino-4-fluoro-6-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-amino-4-fluoro-6-methylbenzoate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

SOIXWNNELGFDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)F)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 4 Fluoro 6 Methylbenzoate and Analogues

Traditional Multi-Step Synthetic Approaches

Traditional methods for synthesizing Ethyl 2-amino-4-fluoro-6-methylbenzoate rely on a series of well-established organic reactions. These multi-step approaches, while effective, often involve sequential reactions to build the desired molecular architecture. mdpi.com A typical synthesis may involve starting from a simpler, commercially available benzoic acid derivative and progressively adding the required functional groups. scribd.comtruman.edu

Synthesis from Precursor Benzoic Acid Derivatives

A general strategy involves the following sequence:

Nitration of a precursor benzoic acid.

Reduction of the nitro group to an amino group.

Esterification of the carboxylic acid.

Introduction of the fluoro and methyl groups at specific positions, if not already present in the starting material.

The following table outlines a hypothetical multi-step synthesis starting from a benzoic acid precursor, illustrating the progression of intermediates.

| Step | Starting Material | Reaction | Intermediate/Product |

| 1 | Substituted Benzoic Acid | Nitration | Nitrobenzoic Acid Derivative |

| 2 | Nitrobenzoic Acid Derivative | Reduction | Aminobenzoic Acid Derivative |

| 3 | Aminobenzoic Acid Derivative | Esterification | Amino Benzoate (B1203000) Ester |

Regioselective Functionalization of Aromatic Rings

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring govern the position of incoming electrophiles. For instance, in an electrophilic aromatic substitution reaction, electron-donating groups direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. slideserve.com

Strategies for regioselective synthesis include:

Directed Ortho Metalation (DoM): This technique uses a directing group to selectively deprotonate the ortho position, allowing for the introduction of a substituent at that specific site.

Blocking Groups: Temporarily introducing a bulky group can block a more reactive position, forcing a substituent to add to a less reactive but desired position. The blocking group is then removed in a subsequent step.

Benzannulation Strategies: These methods construct the aromatic ring with the desired substituents already in place, offering excellent control over regiochemistry. acs.orgnih.govwhiterose.ac.uk This approach is complementary to ring functionalization and avoids the need for pre-existing functionality. acs.orgnih.gov

Esterification Techniques for Carboxylic Acid Moieties

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group. Several methods are available for this transformation.

Fischer-Speier Esterification: This is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. amazonaws.comtruman.edu The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. truman.edu A procedure for a similar compound, ethyl 2-amino-4-bromobenzoate, involves dissolving the corresponding acid in ethanol (B145695), saturating with dry hydrogen chloride gas, and refluxing for 24 hours. prepchem.com

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid can be reacted with an alkyl halide (e.g., ethyl iodide) to form the ester.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with ethanol.

The choice of esterification method can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Introduction of Amino and Fluoro Substituents

The introduction of the amino and fluoro groups onto the aromatic ring requires specific and often distinct chemical methods.

Introduction of the Amino Group: A common method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. truman.edu

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. truman.edu

Reduction: The nitro group can be reduced to an amine using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). chemicalbook.com

Introduction of the Fluoro Group: Introducing a fluorine atom onto an aromatic ring can be more challenging.

Sandmeyer Reaction: An amino group can be converted to a diazonium salt, which can then be treated with a fluoride (B91410) source, such as fluoroboric acid (HBF₄), in the Schiemann reaction to introduce the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently activated with electron-withdrawing groups, a leaving group (like a nitro or chloro group) can be displaced by a fluoride ion.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to directly fluorinate an aromatic ring, although controlling the regioselectivity can be difficult.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These modern strategies aim to reduce reaction times, energy consumption, and the use of hazardous reagents. youtube.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. rasayanjournal.co.inresearchgate.net By using microwave irradiation, it is possible to heat reaction mixtures rapidly and uniformly, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. ijprdjournal.comindexcopernicus.com

The synthesis of aminobenzoate esters, such as benzocaine (B179285), has been shown to be significantly more efficient using microwave irradiation. ijprdjournal.comindexcopernicus.com This technique can be applied to the esterification step in the synthesis of this compound, potentially reducing the reaction time from hours to minutes. ijprdjournal.com

The benefits of using MAOS in the synthesis of this compound and its analogues are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours to days ijprdjournal.com | Minutes to hours ijprdjournal.com |

| Energy Consumption | High | Lower |

| Reaction Yield | Often moderate | Often higher ijprdjournal.comindexcopernicus.com |

| Side Reactions | More prevalent | Minimized due to shorter reaction times ijprdjournal.com |

| Purity of Product | May require extensive purification | Often results in higher purity products ijprdjournal.com |

The adoption of MAOS not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy usage. youtube.com

Solvent-Free and Reduced-Solvent Reaction Conditions

In alignment with the principles of green chemistry, significant research has been directed toward minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Organic reactions conducted under solvent-free conditions are gaining interest due to benefits like reduced waste, lower energy costs, and simplified work-up procedures. nih.gov

One approach involves performing multicomponent reactions under solvent-free conditions, often with the aid of a catalyst, which can enhance efficiency from both economic and ecological standpoints. nih.gov For the synthesis of aminobenzothiazole derivatives, a related class of compounds, N-bromosuccinimide (NBS) has been used as an efficient catalyst for one-pot reactions at elevated temperatures (60°C) without any solvent. nih.gov

Microwave-assisted synthesis is another powerful technique for conducting reactions under reduced-solvent or solvent-free conditions. researchgate.net For example, the synthesis of iminosaccharides of 2-aminobenzothiazole (B30445) was compared across three methods: conventional heating in ethanol, microwave-assisted heating in ethanol, and microwave-assisted solvent-free synthesis using HY Zeolite as a solid support. The solvent-free microwave approach provided the highest yields in the shortest reaction times, demonstrating a clean, efficient, and economically viable route. researchgate.net These methodologies, while demonstrated on analogous heterocyclic systems, highlight the potential for developing similar solvent-free syntheses for substituted aminobenzoates.

Table 1: Comparison of Synthetic Methods for Iminosaccharides of 2-aminobenzothiazole

| Method | Solvent | Support | Time | Yield (%) | Reference |

| Conventional | Ethanol | None | 8-10 hr | 65-72 | researchgate.net |

| Microwave-Assisted | Ethanol | None | 8-10 min | 70-78 | researchgate.net |

| Microwave-Assisted | None | HY Zeolite | 4-6 min | 85-92 | researchgate.net |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods are fundamental to modern organic synthesis, offering pathways to high efficiency and selectivity while minimizing waste. The most common and convenient laboratory method for preparing aminobenzoates is through the catalytic reduction of the corresponding nitrobenzoates. orgsyn.org

Catalytic hydrogenation is a widely employed technique. For instance, Ethyl p-aminobenzoate is readily prepared by the reduction of Ethyl p-nitrobenzoate using hydrogen gas and a platinum oxide catalyst in an ethanol solution. orgsyn.org This reaction is rapid, typically completing in minutes, and proceeds with high yield. orgsyn.org Similarly, 4-aminobenzoic acid can be synthesized with a yield of over 95% and purity exceeding 99% through the hydrogenation of 4-nitrobenzoic acid using a 5% Palladium on carbon (Pd/C) catalyst. google.com This process is conducted in water under controlled hydrogen pressure (1-2 MPa) and temperature (60-70°C). google.com

These catalytic reduction procedures are far more convenient and efficient for laboratory-scale synthesis compared to older methods that use stoichiometric reducing agents like iron powder or tin with hydrochloric acid. orgsyn.org The catalyst can often be recovered and reused, further enhancing the sustainability of the process. google.comgoogle.com

Table 2: Examples of Catalytic Hydrogenation for Aminobenzoate Synthesis

| Starting Material | Product | Catalyst | Solvent | Conditions | Yield (%) | Purity (%) | Reference |

| Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate | Platinum oxide | 95% Ethanol | H₂ (3 equiv.) | High | Recrystallized | orgsyn.org |

| 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 5% Pd/C | Water | H₂ (1-2 MPa), 60-70°C, 2h | >95 | >99 | google.com |

| 2-Nitro-4-cyano methyl benzoate | 2-Amino-4-methylamino methyl benzoate hydrochloride | Not specified | Dilute HCl | H₂ (0.5-3.5 MPa), 10-60°C | High | >98 | google.com |

Principles of Atom Economy and Green Chemistry in Aminobenzoate Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several key principles of green chemistry are particularly relevant to the synthesis of aminobenzoates. mdpi.comresearchgate.netrepec.org

One of the most important concepts is Atom Economy , which measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.orgresearchgate.net

Catalytic hydrogenation, as described in the previous section, is an excellent example of a reaction with high atom economy. In the ideal reduction of a nitro group to an amine using molecular hydrogen (H₂), the only byproduct is water. This contrasts sharply with classical stoichiometric reductions, such as those using iron or tin, which generate large amounts of metallic waste and have low atom economy. orgsyn.orgrsc.org

Other green chemistry principles applicable to aminobenzoate synthesis include:

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts are used in small amounts and can, in principle, carry out a single reaction forever, reducing waste. acs.org

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org While some catalytic hydrogenations require elevated pressure and temperature, they are often more energy-efficient than processes requiring prolonged heating under reflux. google.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. acs.org The development of solvent-free methods or the use of safer solvents like water or ethanol is a key goal. nih.govorgsyn.orggoogle.com

By applying these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. rsc.org

Strategies for Isolation and Purification of Synthetic Intermediates and Products

The successful synthesis of a target compound requires effective methods for its isolation from the reaction mixture and purification to a high degree of purity. The specific techniques employed depend on the physical properties of the product and the nature of any impurities. Common strategies used in the synthesis of aminobenzoates and related compounds are outlined below.

Initial Work-up and Extraction: After the reaction is complete, the mixture often undergoes a work-up procedure. This can involve neutralizing the reaction mixture, for example, by adding a weak base like sodium bicarbonate solution to a pH of 7-8. patsnap.com The product is then typically extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govorgsyn.orgorgsyn.org Multiple extractions are often performed to maximize the recovery of the product. nih.govorgsyn.org

Washing and Drying: The combined organic layers are washed, often with water and then a saturated brine solution, to remove any remaining water-soluble impurities. orgsyn.orgnih.gov The organic solution is then dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. nih.govorgsyn.org

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated, commonly using a rotary evaporator under reduced pressure. orgsyn.orgorgsyn.orgnih.gov This step yields the crude product, which may be a solid or an oil. orgsyn.orgorgsyn.org

Purification by Recrystallization: Recrystallization is the most common method for purifying solid products. The crude material is dissolved in a minimum amount of a hot solvent (or solvent mixture), and then the solution is allowed to cool slowly. orgsyn.org As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the mother liquor. patsnap.com Common solvents for recrystallizing aminobenzoates include ethanol, ether, or mixtures like acetone/water. orgsyn.orgorgsyn.orgorgsyn.org The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. patsnap.comorgsyn.org

In some cases, other purification techniques such as column chromatography may be necessary if recrystallization is ineffective at removing certain impurities. The purity of the final product is typically confirmed by analytical methods such as measuring its melting point and using techniques like High-Performance Liquid Chromatography (HPLC). google.compatsnap.com

Table 3: Common Isolation and Purification Techniques

| Technique | Purpose | Example Application |

| Extraction | To separate the desired product from a reaction mixture into a solvent. | Extracting the product into ethyl acetate from an aqueous solution. nih.gov |

| Washing | To remove water-soluble impurities from the organic phase. | Washing the organic layer with water and brine. orgsyn.org |

| Drying | To remove dissolved water from the organic solvent. | Using anhydrous sodium sulfate or magnesium sulfate. orgsyn.org |

| Filtration | To separate a solid from a liquid. | Collecting the catalyst after reaction or the purified crystals after recrystallization. google.compatsnap.com |

| Rotary Evaporation | To remove a volatile solvent from a non-volatile product. | Concentrating the organic solution to obtain the crude solid product. orgsyn.org |

| Recrystallization | To purify a solid compound based on differences in solubility. | Purifying crude Ethyl 4-amino-3-(methylthiomethyl)benzoate from absolute ethanol. orgsyn.org |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Amino 4 Fluoro 6 Methylbenzoate and Its Structural Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. The following sections detail the analysis of Ethyl 2-amino-4-fluoro-6-methylbenzoate using various NMR techniques.

Detailed Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl, methyl, amino, and aromatic protons. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) are tabulated below. The ethyl group protons are expected to appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a pattern characteristic of an ethyl ester. The aromatic protons' chemical shifts and multiplicities will be influenced by the electronic effects of the amino, fluoro, and methyl substituents. The amino group protons are expected to appear as a broad singlet.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.3-1.4 | Triplet (t) | ~7.1 |

| Methyl -CH₃ | 2.2-2.4 | Singlet (s) | - |

| Ethyl -CH₂- | 4.2-4.4 | Quartet (q) | ~7.1 |

| Amino -NH₂ | 4.5-5.5 | Broad Singlet (br s) | - |

| Aromatic H-3 | 6.3-6.5 | Doublet of doublets (dd) | J(H,F) ~10-12, J(H,H) ~2-3 |

| Aromatic H-5 | 6.5-6.7 | Doublet of doublets (dd) | J(H,F) ~8-10, J(H,H) ~2-3 |

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The ester carbonyl carbon is expected to resonate at the lowest field (highest ppm value). The aromatic carbons' chemical shifts will be significantly affected by the attached functional groups, with the carbon attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Methyl -CH₃ | ~20 |

| Ethyl -CH₂- | ~60 |

| Aromatic C-1 | ~110 (d, ²JCF) |

| Aromatic C-2 | ~150 |

| Aromatic C-3 | ~105 (d, ²JCF) |

| Aromatic C-4 | ~160 (d, ¹JCF) |

| Aromatic C-5 | ~115 (d, ³JCF) |

| Aromatic C-6 | ~140 |

| Carbonyl C=O | ~168 |

Note: (d) denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Probing the Electronic Environment of Fluorine

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will provide insight into its electronic environment. For aromatic fluorine compounds, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard such as CFCl₃. The signal is expected to be a multiplet due to coupling with the neighboring aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, a cross-peak between the ethyl -CH₂- quartet and the -CH₃ triplet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the ester linkage and the substitution pattern on the aromatic ring. For example, correlations from the aromatic protons to the carbonyl carbon would confirm the ester's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in confirming the spatial relationship between the methyl group at position 6 and the adjacent aromatic proton at position 5.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The amino group will show N-H stretching vibrations, while the ester group will be identified by its strong C=O stretching absorption. The presence of the aromatic ring and the C-F bond will also give rise to specific vibrational modes.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Amino (-NH₂) | 3300-3500 | N-H Symmetric & Asymmetric Stretching |

| Aromatic C-H | 3000-3100 | C-H Stretching |

| Aliphatic C-H | 2850-2980 | C-H Stretching |

| Ester (C=O) | 1680-1710 | C=O Stretching |

| Aromatic C=C | 1500-1600 | C=C Stretching |

| Amino (-NH₂) | 1550-1650 | N-H Bending |

| C-O (Ester) | 1100-1300 | C-O Stretching |

| C-F | 1000-1200 | C-F Stretching |

These characteristic absorption bands provide a molecular fingerprint, allowing for the confirmation of the presence of the key functional moieties within the structure of this compound.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic frequencies corresponding to the stretching and bending of its specific chemical bonds.

Key vibrational modes that would be expected and their typical spectral regions include:

N-H stretching of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching from the methyl and ethyl groups, as well as the aromatic ring, usually found between 2850 and 3100 cm⁻¹.

C=O stretching of the ester group, which gives a strong, characteristic peak around 1700-1730 cm⁻¹.

C-C stretching within the benzene (B151609) ring, appearing in the 1400-1600 cm⁻¹ range.

C-F stretching , which is expected to produce a strong band in the 1000-1400 cm⁻¹ region.

C-N stretching of the amino group, typically seen between 1250 and 1350 cm⁻¹.

The symmetry of the molecule would influence the number and intensity of the Raman active bands. For a molecule like this compound, which has low symmetry, a relatively large number of vibrational modes would be expected to be Raman active.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₂FNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under techniques like collision-induced dissociation (CID) would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a prominent acylium ion.

Loss of an ethyl radical (-CH₂CH₃) .

Decarboxylation , with the loss of CO₂.

Cleavage of the C-N bond , leading to the loss of the amino group.

Fragmentations involving the aromatic ring , though typically requiring higher energy.

A hypothetical fragmentation data table is presented below to illustrate the expected outcomes of an HRMS analysis.

| Fragment Ion | Proposed Structure | Neutral Loss | Calculated m/z |

| [M-C₂H₅O]⁺ | Acylium ion | Ethoxy radical | 152.0457 |

| [M-C₂H₅]⁺ | Ethyl radical | 168.0614 | |

| [M-CO₂]⁺ | Carbon dioxide | 153.0903 |

This table is illustrative and not based on experimental data.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide a wealth of information about the structure and intermolecular interactions of this compound.

Crystal Packing Analysis and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester and the fluorine atom can act as acceptors. These interactions would likely play a significant role in the supramolecular assembly.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile.

Conformational Analysis and Torsion Angles within the Crystal Lattice

The SCXRD data would reveal the specific conformation adopted by the molecule in the solid state. Of particular interest would be the torsion angles defining the orientation of the ethyl ester and amino groups relative to the plane of the benzene ring. These angles are influenced by a combination of intramolecular steric hindrance and intermolecular packing forces.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

No data available.

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

No data available.

Reactivity and Chemical Transformations of Ethyl 2 Amino 4 Fluoro 6 Methylbenzoate

Reactions at the Amino (-NH₂) Group

The amino group is a versatile functional group that can undergo a wide range of chemical reactions. Its nucleophilic nature allows it to react with various electrophiles.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with alkylating and acylating agents.

Alkylation: N-alkylation of aromatic amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts. However, under controlled conditions, selective mono-alkylation can be achieved. For instance, the reaction with alkyl halides can introduce an alkyl group onto the nitrogen atom.

Acylation: N-acylation is a more straightforward and widely used reaction for derivatizing primary and secondary amines. Reagents such as acyl chlorides or acid anhydrides react readily with the amino group to form stable amide derivatives. This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl). A patent describes a similar N-acylation of 2-methyl-4-amino methyl benzoate (B1203000) with 2-methyl benzoyl chloride, followed by hydrolysis, to produce an intermediate for Tolvaptan. google.com

These reactions are fundamental in modifying the chemical properties of the parent molecule, for example, in the synthesis of novel pharmaceutical agents where the amide linkage is a common structural motif.

Table 1: Representative Alkylation and Acylation Reactions of Aminobenzoates

| Reactant | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 2-Aminobenzimidazole | Alkyl/Aryl Halides | N-Alkylated/Arylated Aminobenzimidazole | Varies | researchgate.net |

| 2-Aminobenzothiazoles | Acyl Chlorides | N-Acylated Aminobenzothiazoles | Varies | nih.gov |

| 2-methyl-4-amino methyl benzoate | 2-methyl benzoyl chloride | N-Acylated methyl benzoate | Silver salt catalyst, -20 to 40 °C | google.com |

| Alcohols | Benzoyl chloride | Benzoate esters | TMEDA, -78°C | organic-chemistry.org |

The primary aromatic amino group of ethyl 2-amino-4-fluoro-6-methylbenzoate can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group, facilitating a variety of substitution reactions where it is replaced by other atoms or groups.

Sandmeyer Reaction: This reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgorganic-chemistry.org For example, treating the diazonium salt of this compound with CuBr would yield ethyl 2-bromo-4-fluoro-6-methylbenzoate. The Sandmeyer reaction provides a reliable method for introducing a range of substituents onto an aromatic ring that might be difficult to achieve through direct electrophilic substitution. wikipedia.org Studies on aminobenzoic acids have demonstrated their conversion to important platform chemicals like terephthalic and salicylic (B10762653) acid via Sandmeyer reactions. scirp.orgscirp.orgresearchgate.net

Balz-Schiemann Reaction: This specific transformation is used to introduce a fluorine atom onto the aromatic ring by replacing the diazonium group. wikipedia.orgchemistrylearner.comscienceinfo.com The reaction involves the formation of a diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. chemistrylearner.combyjus.com Since the parent molecule already contains a fluorine atom, this reaction would be synthetically useful for replacing the amino group with a second fluorine atom, yielding ethyl 2,4-difluoro-6-methylbenzoate.

Table 2: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine | Diazotization | NaNO₂, Strong Acid (e.g., HBF₄) | Aryl Diazonium Salt | organic-chemistry.org |

| Aryl Diazonium Salt | Sandmeyer (Bromination) | CuBr | Aryl Bromide | wikipedia.org |

| Aryl Diazonium Salt | Sandmeyer (Cyanation) | CuCN | Aryl Cyanide (Nitrile) | wikipedia.org |

| Aryl Diazonium Salt | Balz-Schiemann | HBF₄, Heat | Aryl Fluoride | wikipedia.orgorganic-chemistry.org |

| 4-Aminobenzoic acid (pABA) | Sandmeyer Cyanation | NaNO₂, H₂SO₄; then NaCN, CuSO₄ | Terephthalic acid (after hydrolysis) | scirp.org |

| 2-Aminobenzoic acid (oABA) | Diazotization-Hydroxylation | NaNO₂, Acid, Heat | Salicylic acid | scirp.org |

The primary amino group can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. amazonaws.com This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from ethyl 2-aminobenzoate (B8764639) and various substituted aromatic aldehydes has been reported, often using an acid catalyst like methanesulfonic acid in ethanol (B145695). amazonaws.comwjpr.net Similarly, ethyl 4-aminobenzoate (B8803810) has been used to synthesize Schiff bases by reacting it with different aromatic aldehydes in an acidic medium. orientjchem.org These reactions are generally high-yielding and proceed under mild conditions. The resulting imine can be a stable final product or a versatile intermediate for further synthetic transformations.

Table 3: Schiff Base Formation with Aminobenzoate Derivatives

| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-aminobenzoate | Substituted Aromatic Aldehydes | Methanesulfonic acid / Ethanol | Schiff Base | amazonaws.comwjpr.net |

| 4-Aminobenzohydrazide (from Ethyl 4-aminobenzoate) | Aromatic Aldehydes | Glacial Acetic Acid / Ethanol | Schiff Base | orientjchem.org |

Reactions at the Ester (-COOC₂H₅) Group

The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-fluoro-6-methylbenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The equilibrium can be driven towards the product by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

Studies on the hydrolysis of 2-aminobenzoate esters have shown that the reaction can be influenced by the neighboring amino group, which can act as an intramolecular catalyst. nih.gov The synthesis of 2-amino-4-fluorobenzoic acid has been achieved through the catalytic reduction of a nitro-substituted precursor, demonstrating a route to the hydrolyzed form of the target molecule's core structure. google.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) (CH₃OH) and an acid catalyst would lead to the formation of mthis compound and ethanol. ucla.edu

This reaction is an equilibrium process. To drive the reaction to completion, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol byproduct is removed by distillation as it forms. ucla.edu Various catalysts can be employed, including strong acids (H₂SO₄), bases (e.g., sodium methoxide), or specialized catalysts like tetranuclear zinc clusters or K₂HPO₄ under mild conditions. organic-chemistry.org

Amidation Reactions with Amines

The ethyl ester functional group in this compound is susceptible to nucleophilic acyl substitution, most notably through amidation reactions with primary or secondary amines. This transformation replaces the ethoxy group (-OEt) with an amino group (-NRR'), yielding the corresponding benzamide (B126) derivative. The reaction typically requires heating or catalysis to proceed at a practical rate.

Various catalytic systems have been developed to facilitate the direct amidation of esters, which are generally less reactive than acid chlorides or anhydrides. researchgate.netresearchgate.net These methods often aim for more environmentally benign and efficient processes. For instance, metal catalysts such as those based on zirconium, titanium, or niobium have been shown to effectively promote the direct conversion of esters to amides. researchgate.netrsc.org The reaction proceeds by activation of the ester carbonyl group by the catalyst, making it more electrophilic and thus more susceptible to attack by the amine nucleophile.

The general scheme for this reaction is as follows:

Reactants : this compound and a primary or secondary amine (RNH₂ or R₂NH).

Product : N-substituted 2-amino-4-fluoro-6-methylbenzamide.

Byproduct : Ethanol.

The table below summarizes representative conditions for direct amidation of esters, which are applicable to this compound.

| Catalyst System | Amine Type | Conditions | Outcome |

| Zirconium Oxide (ZrO₂) | Primary & Secondary Amines | Continuous-flow system, high temperature | Efficient conversion to corresponding amide researchgate.net |

| Titanium Tetrafluoride (TiF₄) | Alkyl & Aryl Amines | Refluxing toluene | High yields of carboxamides rsc.org |

| Niobium(V) Oxide (Nb₂O₅) | Primary Amines (e.g., n-octylamine) | Solvent-free, heating | High activity and catalyst reusability researchgate.net |

Reduction to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding (2-amino-4-fluoro-6-methylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, typically accomplished using strong reducing agents.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions.

Key aspects of the reduction include:

Reagent : Lithium aluminum hydride (LiAlH₄) is the reagent of choice.

Product : The reaction converts the ethyl ester (-COOEt) to a hydroxymethyl group (-CH₂OH).

Stoichiometry : The reaction requires two equivalents of hydride per mole of ester.

The table below outlines common reducing agents and their reactivity towards the ester group.

| Reducing Agent | Chemical Formula | Solvent | Reactivity with Ester | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | High | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Low / No reaction | No reaction |

| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane | High (can be controlled to yield aldehyde at low temp.) | Primary Alcohol or Aldehyde |

Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with groups that exert significant influence on its reactivity towards electrophiles and nucleophiles. The substituents are an amino group (-NH₂), a fluorine atom (-F), a methyl group (-CH₃), and an ethyl carboxylate group (-COOEt).

Electrophilic Aromatic Substitution (EAS) with Positional Selectivity Considerations

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the existing substituents. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the substituents on this compound are summarized below.

| Substituent | Position | Type | Directing Effect |

| Amino (-NH₂) | C2 | Activating (Strong) | Ortho, Para |

| Fluoro (-F) | C4 | Deactivating (Weak) | Ortho, Para |

| Methyl (-CH₃) | C6 | Activating (Weak) | Ortho, Para |

| Ethyl Ester (-COOEt) | C1 | Deactivating (Strong) | Meta |

Position C3 : Ortho to the -NH₂ group and meta to the -F and -CH₃ groups.

Position C5 : Para to the -NH₂ group, ortho to the -F group, and meta to the -CH₃ group.

Given the strong activating effect of the amino group, substitution is strongly favored at the C5 position (para to -NH₂ and ortho to -F). The C3 position is also activated by the amino group but is sterically hindered by the adjacent ester and methyl groups. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C5 position. youtube.com

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom at C4 is a potential leaving group.

The viability of an SNAr reaction at the C4 position depends on the balance of electronic effects. The ethyl ester group at C1 is electron-withdrawing and can stabilize the negative charge of the intermediate Meisenheimer complex. However, the amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which disfavors the reaction by destabilizing the negatively charged intermediate.

Despite the presence of electron-donating groups, SNAr on unactivated fluoroarenes can be achieved under specific conditions, such as through photoredox catalysis, which can enable the functionalization of electron-neutral or even electron-rich fluoroarenes with various nucleophiles like amines, azoles, or carboxylic acids. nih.gov Therefore, while challenging under classical conditions, the displacement of the fluorine atom by strong nucleophiles may be possible using modern catalytic methods.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The applicability of these reactions to this compound primarily depends on the reactivity of the C-F bond.

Suzuki and Sonogashira Reactions : These reactions typically couple aryl halides or triflates with boronic acids (Suzuki) or terminal alkynes (Sonogashira). Aryl fluorides are generally the least reactive among aryl halides for these transformations due to the high strength of the C-F bond. While significant advances have been made in the cross-coupling of aryl fluorides, they often require specialized nickel or palladium catalysts with specific ligands and harsher reaction conditions compared to their bromo or iodo counterparts.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond. In the context of the title compound, this reaction could be envisioned in two ways: coupling of the C-F bond with an amine or using the existing -NH₂ group to couple with an aryl halide. The former faces the same challenge of C-F bond inertness. The latter would require the primary amine to act as the nucleophile, which is a standard application of this methodology.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specific to this compound are not widely available in the literature. However, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

Amidation : The reaction proceeds via a nucleophilic acyl substitution mechanism. In a catalyzed process, the Lewis acidic catalyst coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. The amine then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the ethoxide leaving group, and after proton transfer, the final amide product is formed.

Reduction with LiAlH₄ : The mechanism involves the transfer of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form an aldehyde. The aldehyde is immediately reduced by a second hydride transfer to form an alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol.

Electrophilic Aromatic Substitution (EAS) : This reaction follows a two-step mechanism. masterorganicchemistry.com First, the π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of attack, with substituents influencing the charge distribution. The strong electron-donating amino group provides significant stabilization to the arenium ion when the attack is at the ortho or para positions. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr) : The generally accepted mechanism involves the addition of the nucleophile to the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound's Reactivity and Chemical Transformations

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific chemical compound this compound. While information regarding its existence and basic properties can be found in chemical supplier catalogs, detailed studies on its reactivity and chemical transformations are not publicly accessible. Consequently, a comprehensive analysis as requested, focusing on kinetic studies, reaction selectivity, stereochemistry, and the influence of substituents and reaction conditions, cannot be provided at this time.

The requested article outline delves into highly specific aspects of physical organic chemistry that require dedicated experimental investigation. These topics include:

Role of Substituents and Reaction Conditions on Mechanism:This involves a systematic investigation of how altering the chemical structure of the reactants or changing conditions like temperature, solvent, and catalysts affects the pathway of a chemical reaction.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical behavior of this compound and provide the data required for the requested in-depth analysis.

Theoretical and Computational Studies of Ethyl 2 Amino 4 Fluoro 6 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine electronic structure and a variety of associated properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and has been successfully applied to a wide variety of systems. For aromatic compounds similar to Ethyl 2-amino-4-fluoro-6-methylbenzoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable conformation (the global minimum on the potential energy surface). researchgate.netresearchgate.netdntb.gov.ua

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, in related substituted aminobenzoates, the C-C bond lengths within the benzene (B151609) ring are typically found to be in the range of 1.38 Å to 1.40 Å, while C-N and C-F bond lengths are calculated to be approximately 1.36 Å and 1.38 Å, respectively. materialsciencejournal.orgnih.gov The geometry of the ethyl ester group and the orientation of the amino and methyl groups relative to the aromatic ring are also determined, providing a detailed three-dimensional model of the molecule.

Table 1: Representative Predicted Geometrical Parameters for Substituted Benzoate (B1203000) Structures

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å |

| C-N (amino) | ~1.36 Å |

| C-F (fluoro) | ~1.38 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å |

| C-N-H angle | ~119° |

Note: These are typical values derived from DFT studies on analogous molecules and serve as an estimation for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For aromatic systems, the HOMO is often distributed over the electron-rich parts of the molecule, such as the benzene ring and the amino group. The LUMO, conversely, may be localized over the electron-withdrawing ester group. materialsciencejournal.org In studies of similar pyran carboxylate derivatives, the HOMO-LUMO energy gap was found to be a critical parameter in describing the molecule's activity. materialsciencejournal.org Time-dependent DFT (TD-DFT) is often used to calculate these energies. researchgate.netdntb.gov.ua The spatial distribution reveals that the HOMO is typically delocalized over the electron-rich ring, while the LUMO is concentrated on other parts of the structure, indicating the pathways for intramolecular charge transfer. materialsciencejournal.org

Table 2: FMO Properties from DFT Calculations on Analogous Aromatic Compounds

| Property | Description | Typical Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 4.0 to 5.0 eV |

Note: Values are illustrative and based on DFT/B3LYP calculations for structurally related molecules. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the total electron density surface, using a color scale to denote different potential regions. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine. researchgate.net Blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen of the ester group, the nitrogen of the amino group, and the fluorine atom. researchgate.net Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit a positive potential (blue), identifying them as electrophilic sites. researchgate.net This analysis is vital for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Analysis of atomic charges, often calculated using methods like Mulliken population analysis, provides quantitative insight into the distribution of electrons among the atoms in a molecule. This helps in understanding the molecule's polarity and electrostatic interactions. In this compound, the high electronegativity of fluorine, oxygen, and nitrogen atoms would result in them carrying partial negative charges. The carbon atoms attached to these heteroatoms, as well as the hydrogen atoms, would consequently bear partial positive charges. This charge distribution is fundamental to the molecule's dipole moment and its interaction with other polar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester tail, MD simulations can reveal the accessible conformational landscape. grafiati.com These simulations can identify the most populated conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers for converting between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The development of force fields for fluorinated aromatic amino acids has enhanced the ability to accurately model such systems. nih.gov

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret and validate experimental results. researchgate.net

DFT calculations can accurately predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, aiding in the assignment of specific vibrational modes to observed spectral peaks. nih.gov For example, the characteristic stretching frequencies for the N-H (amino), C=O (ester), and C-F bonds can be precisely calculated.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical predictions of chemical shifts are invaluable for assigning signals in complex experimental NMR spectra and for confirming the molecular structure. nih.govrsc.org The calculated shifts are compared to experimental values, often showing a strong correlation that validates both the computational model and the experimental structural assignment. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 4-aminobenzoate (B8803810) |

Exploration of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials research, driven by potential applications in optoelectronics and photonics. For a compound like this compound, computational methods, particularly Density Functional Theory (DFT), would be the primary tool for exploring its potential NLO characteristics.

Researchers would typically begin by optimizing the molecular geometry of the compound at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following this, key electronic properties that govern NLO response would be calculated. These include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.

The presence of both an electron-donating group (the amino group, -NH₂) and electron-withdrawing groups (the fluoro group, -F, and the ester group, -COOEt) attached to the benzene ring suggests the possibility of intramolecular charge transfer (ICT). This ICT character is a crucial feature for enhancing NLO properties in "push-pull" systems. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the nature and extent of this charge transfer. A significant spatial separation between the HOMO, typically localized on the donor side, and the LUMO, on the acceptor side, along with a low HOMO-LUMO energy gap, would be indicative of a potentially strong NLO response.

A hypothetical data table for the NLO properties of this compound, derived from such a computational study, might look like the following:

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (<α>) | Value | x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | Value | x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Computational Analysis of Intermolecular Interactions and Supramolecular Assemblies

Understanding the intermolecular interactions within the crystal structure of this compound is essential for predicting its solid-state properties and potential for forming organized supramolecular assemblies. Computational tools are invaluable for dissecting these non-covalent interactions.

Hirshfeld Surface Analysis is a powerful method used to visualize and quantify intermolecular contacts in a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the molecular surface, a unique fingerprint of the crystal packing is generated. For this compound, this analysis would likely reveal the relative contributions of different types of interactions.

The resulting 2D fingerprint plots would quantify the percentage of the Hirshfeld surface corresponding to specific atom-atom contacts. For this molecule, one would expect to see significant contributions from:

H···H contacts: Typically the most abundant due to the number of hydrogen atoms.

O···H/H···O contacts: Indicative of hydrogen bonding, likely involving the amino group (N-H) as a donor and the carbonyl oxygen (C=O) of the ester as an acceptor.

F···H/H···F contacts: Representing weaker hydrogen bonding interactions.

C···H/H···C contacts: General van der Waals interactions.

A hypothetical breakdown of these interactions is presented in the table below:

| Interaction Type | Percentage Contribution (%) |

| H···H | Value |

| O···H / H···O | Value |

| F···H / H···F | Value |

| C···H / H···C | Value |

| Other (N···H, C···C, etc.) | Value |

Note: The values in this table are illustrative and would be determined from the analysis of crystallographic data.

Quantum Theory of Atoms in Molecules (QTAIM) analysis could further complement the Hirshfeld analysis by providing a detailed topological analysis of the electron density. This method can identify bond critical points (BCPs) between interacting atoms and characterize the nature of these interactions (e.g., covalent vs. closed-shell interactions like hydrogen bonds and van der Waals forces) based on the properties of the electron density at these points. This would allow for a rigorous quantification of the strength and nature of the hydrogen bonds (e.g., N-H···O) and other non-covalent contacts that direct the formation of supramolecular assemblies in the solid state. These interactions collectively dictate the crystal packing and, consequently, the macroscopic properties of the material.

Applications As a Versatile Chemical Intermediate and in Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of ethyl 2-amino-4-fluoro-6-methylbenzoate makes it a sought-after precursor for a variety of complex organic molecules. Its utility spans the synthesis of heterocyclic compounds, other substituted aromatics, and its application in the high-throughput generation of chemical libraries.

Precursor for Substituted Heterocyclic Compounds (e.g., quinolines, pyrimidines, indazoles)

The amino group and the ester functionality of this compound are key to its role as a precursor for various heterocyclic systems. While direct, documented syntheses of quinolines, pyrimidines, and indazoles starting specifically from this compound are not extensively reported in readily available literature, its structural similarity to other anthranilate esters suggests its potential in established synthetic routes.

Quinolines: The synthesis of quinolines often involves the condensation of anilines with β-dicarbonyl compounds or their equivalents. For instance, the Combes quinoline (B57606) synthesis and the Doebner-von Miller reaction are classic examples where anilines are key starting materials. jptcp.com Substituted anthranilic acids and their esters can be utilized in variations of these methods to produce quinoline derivatives with specific substitution patterns. researchgate.netnih.gov The amino group of this compound can act as the nucleophile in condensations with appropriate carbonyl compounds, leading to the formation of the quinoline core. The fluorine and methyl groups on the aniline (B41778) ring would be incorporated into the final quinoline structure, offering a route to novel fluorinated and methylated quinoline derivatives.

Pyrimidines: Pyrimidine (B1678525) synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). While not a direct precursor in the most common pyrimidine syntheses, this compound could be chemically modified to incorporate the necessary functionality. For example, the amino group could be derivatized to form a urea or guanidine moiety, which could then undergo intramolecular cyclization with a suitably introduced dicarbonyl equivalent to form a fused pyrimidine system, such as a quinazolinone. The cyclocondensation of α-acylacetamidines with esters of fluorinated benzoic acids represents a pathway to condensed azines, showcasing how aminobenzoate derivatives can be precursors to complex heterocyclic systems. researchgate.net

Indazoles: The synthesis of indazoles can be achieved from anthranilic acid and its derivatives through diazotization followed by intramolecular cyclization. nih.govorganic-chemistry.orgresearchgate.net The amino group of this compound can be converted to a diazonium salt, which can then undergo cyclization to form an indazolone. Subsequent chemical modifications could then lead to the desired substituted indazoles. This approach allows for the incorporation of the fluoro and methyl substituents onto the indazole ring system.

Intermediate in the Synthesis of other Substituted Aromatic Compounds

Beyond heterocycles, this compound serves as a valuable intermediate for the synthesis of a wide array of other substituted aromatic compounds. The amino group can be readily transformed into various other functional groups, and the aromatic ring can undergo further substitution reactions.

The amino group can be a handle for introducing a variety of substituents through reactions such as diazotization followed by Sandmeyer or Schiemann reactions to introduce halogens, cyano, or hydroxyl groups. It can also be acylated, alkylated, or used to form Schiff bases, which are versatile intermediates themselves. amazonaws.com For example, the synthesis of fluorinated aromatic amino acids can be achieved using chiral Ni(II) complexes of amino acid derivatives, highlighting the utility of substituted anilines in preparing more complex building blocks. beilstein-journals.org

The existing substituents on the ring also influence the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted aromatic compounds. The presence of the fluorine atom, in particular, can influence the reactivity and properties of the resulting molecules.

Role in Multi-Component Reaction Design for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large and diverse collections of molecules, known as chemical libraries. nih.gov The ability of a molecule to participate in MCRs is highly dependent on its functional groups. This compound, with its primary amino group and ester functionality, is a prime candidate for use in various MCRs.

For instance, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that can involve amines and carboxylic acid derivatives. While the ester group of this compound would likely need to be hydrolyzed to the corresponding carboxylic acid to participate directly in these reactions, the amino group can readily take part. This allows for the one-pot synthesis of complex molecules by combining the aminobenzoate, an aldehyde or ketone, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction). The fluorine and methyl substituents would be incorporated into the final products, providing a straightforward method to introduce these groups into a chemical library for structure-activity relationship (SAR) studies.

Applications in Polymer and Materials Chemistry

The unique electronic and steric properties conferred by the fluorine and methyl substituents, along with the reactive functional groups, make this compound an interesting candidate for applications in polymer and materials chemistry.

Monomer or Modifying Agent in Polymer Synthesis (e.g., cellulose (B213188) benzoate (B1203000) analogues)

While specific examples of the use of this compound as a monomer in polymerization are not widely documented, its structure suggests potential in this area. Fluorinated monomers are known to impart unique properties to polymers, such as hydrophobicity, thermal stability, and chemical resistance. The amino group could be used as a reactive site for incorporation into polymer backbones, for example, in the synthesis of polyamides or polyimides.

In the context of modifying natural polymers, such as cellulose, benzoate esters are known to alter the properties of the material. The synthesis of cellulose benzoates can be achieved through various methods, and the incorporation of functionalized benzoates can lead to materials with tailored properties. Although direct use of this compound for this purpose is not established, it could potentially be used as a modifying agent where the amino group allows for further chemical functionalization of the cellulose derivative.

Design and Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The fluorine atom in this compound can participate in specific non-covalent interactions, such as halogen bonding and fluorine-aromatic interactions, which are increasingly being utilized in the design of supramolecular architectures.

The amino and ester groups can participate in hydrogen bonding, a fundamental interaction in supramolecular assembly. The interplay of these various non-covalent forces can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. While specific studies on the supramolecular behavior of this compound are not prominent, the principles of crystal engineering and supramolecular synthesis suggest its potential in creating novel solid-state materials with interesting properties. The study of supramolecular assemblies of related amino-chloropyridine derivatives with chlorobenzoic acids demonstrates how such interactions can be used to construct complex architectures.

Contribution to Functional Materials Development

The molecular architecture of this compound makes it a promising candidate for the synthesis of a variety of non-biological functional materials. The strategic placement of the fluoro, amino, and methyl groups on the benzoate ring allows for the fine-tuning of the physical and chemical properties of resulting materials.

The presence of the fluorine atom is particularly significant. Incorporating fluorine into polymer backbones is a well-established strategy for enhancing several material properties. researchgate.net Fluorination can increase thermal stability, improve chemical resistance, and lower the dielectric constant of materials, which is crucial for applications in microelectronics. researchgate.net Furthermore, the bulky nature of fluorine atoms, such as in trifluoromethyl groups, can disrupt polymer chain packing, which often leads to increased solubility and processability of otherwise intractable aromatic polymers. researchgate.net

The amino group serves as a reactive site for polymerization, most commonly through the formation of amide or imide linkages. This makes this compound a potential monomer for the creation of high-performance fluorinated polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

While specific research detailing the polymerization of this compound and the characterization of the resulting materials is not extensively documented in public literature, the properties of analogous fluorinated aromatic polymers provide insight into its potential. The following tables summarize typical properties of fluorinated polyamides, illustrating the potential performance enhancements that could be expected from materials derived from this versatile intermediate.

Table 1: Thermal Properties of Aromatic Polyamides with and without Fluorine Substitution This table presents representative data for analogous polymer systems to illustrate the potential impact of fluorination.

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

|---|---|---|

| Non-Fluorinated Aromatic Polyamide | 280°C | 500°C |

| Fluorinated Aromatic Polyamide (containing -CF3 groups) | 260°C | 480°C |

Data synthesized from general knowledge of fluorinated polymers.

Table 2: Solubility of Aromatic Polyamides This table provides a qualitative comparison of the solubility of analogous polymer systems.

| Polymer Type | NMP | DMAc | THF | Chloroform |

|---|---|---|---|---|

| Non-Fluorinated Aromatic Polyamide | Soluble | Soluble | Insoluble | Insoluble |

| Fluorinated Aromatic Polyamide | Readily Soluble | Readily Soluble | Soluble | Partially Soluble |

NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, THF: Tetrahydrofuran (B95107). Data reflects general trends observed in fluorinated polymers. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel and Highly Efficient Synthetic Methodologies

The classical methods for synthesizing polysubstituted aminobenzoates, while effective, often involve multiple steps, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on the development of more elegant and sustainable synthetic strategies. Recent advances in multicomponent reactions (MCRs), which allow for the construction of complex molecules like Ethyl 2-amino-4-fluoro-6-methylbenzoate in a single step from three or more starting materials, represent a promising avenue. nih.gov The versatility of building blocks like 2-aminobenzothiazole (B30445) in MCRs highlights the potential for developing rapid and efficient methods for creating diverse heterocyclic structures. nih.govnih.govrsc.org

Furthermore, the application of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more environmentally benign and cost-effective syntheses. The exploration of continuous flow chemistry for the production of this and related compounds could also offer significant advantages in terms of safety, scalability, and product consistency.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in-situ spectroscopic techniques are powerful tools for achieving this. spectroscopyonline.com Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. rsc.orgmt.comrsc.org

The application of these techniques to the synthesis of this compound could provide invaluable data for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize impurities. acs.org For instance, in-situ FTIR could be used to track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands in real-time. rsc.orgacs.org This approach not only accelerates process development but also enhances the safety and robustness of the chemical manufacturing process. mt.com

Expanded Scope in Supramolecular Chemistry and Crystal Engineering

The presence of multiple functional groups in this compound—namely the amino, fluoro, and ester moieties—makes it an intriguing candidate for studies in supramolecular chemistry and crystal engineering. These fields focus on understanding and controlling the way molecules interact and assemble in the solid state to form well-defined, functional architectures. doaj.orgmdpi.comresearchgate.net

The fluorine atom, in particular, is known to play a significant role in directing crystal packing through weak, yet influential, non-covalent interactions such as C–H···F and C–F···π interactions. acs.orgresearchgate.netrsc.orgrsc.org Future research could explore the ability of this compound to form co-crystals with other molecules, leading to new materials with tailored physical properties like solubility, melting point, and stability. The interplay of hydrogen bonding from the amino group and halogen bonding from the fluorine atom could lead to the formation of novel supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. rsc.org

Computational Design and Predictive Modeling for Tailored Chemical Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to predict a wide range of properties for this compound before it is even synthesized. These properties include its electronic structure, reactivity, and spectroscopic signatures. acs.orgaip.org

Future work in this area could involve the use of computational screening to identify potential applications for this molecule. For example, by calculating its molecular electrostatic potential and frontier molecular orbitals, researchers could predict its suitability as a building block for new materials or as a ligand for specific catalysts. doaj.org Furthermore, computational models can be used to simulate and predict the infrared and NMR spectra of the molecule, aiding in its characterization. acs.org The substituent effects of the amino, fluoro, and methyl groups on the aromaticity and reactivity of the benzene (B151609) ring can also be quantified using computational methods. aip.orgresearchgate.net

Investigation of New Non-Biological Industrial Applications

While aminobenzoic acid derivatives have been explored for various biological applications, there is considerable scope for investigating the non-biological industrial uses of this compound. nih.govresearchgate.netescholarship.orgnih.govnih.gov The unique combination of functional groups suggests potential applications in materials science. For instance, the presence of the amino group makes it a potential monomer for the synthesis of specialty polymers, such as polyamides or polyimides, which may exhibit enhanced thermal stability or specific optical properties due to the fluorine substitution.